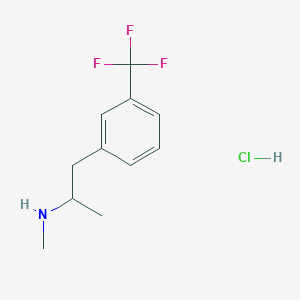

6-Keto prostaglandine F1alpha-D4

Vue d'ensemble

Description

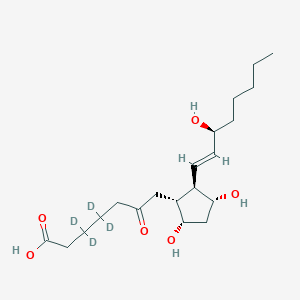

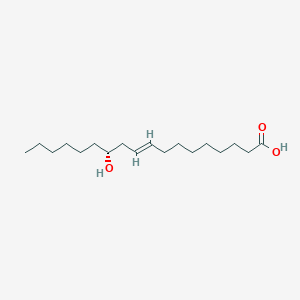

6-Keto prostaglandin F1alpha-D4 (6-keto PGF1alpha-D4) is the inactive, non-enzymatic hydrolysis product of PGI2 . It is used as an internal standard for the quantification of PGF1α by GC- or LC-mass spectrometry . It serves as a useful marker of PGI2 biosynthesis in vivo .

Synthesis Analysis

An HPLC-MS/MS method was developed and validated for the quantification of 6-keto prostaglandin F1α, the stable hydrolysis product of prostacyclin, and its metabolites 2,3-dinor-6-keto prostaglandin F1α and 6,15-diketo-13,14-dihydro prostaglandin F1α in human plasma . For sample preparation, a solid phase extraction step was combined with a column switching approach for analytes enrichment and further sample clean-up of the processed sample .Molecular Structure Analysis

The molecular formula of 6-Keto prostaglandin F1alpha-D4 is C20H34O6 .Chemical Reactions Analysis

A radioimmunoassay for 6-keto-prostaglandin F1alpha has been developed. The assay is accurate and sensitive but since the antiserum cross-reacts 5-10% with prostaglandins (PGs) of the E and F series, solvent extraction and thin layer chromatography are required for absolute specificity .Physical And Chemical Properties Analysis

The molecular weight of 6-Keto prostaglandin F1alpha-D4 is 374.5 g/mol . The molecular formula is C20H34O6 .Applications De Recherche Scientifique

Analyse biochimique

“6-Keto prostaglandine F1alpha-D4” est utilisé comme étalon interne pour la quantification de la 6-keto PGF1α . C'est un outil précieux en analyse biochimique, en particulier en spectrométrie de masse .

Biochimie lipidique

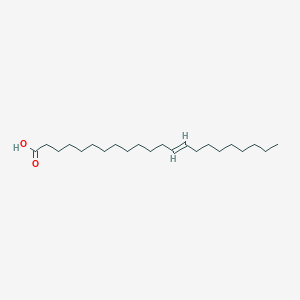

Ce composé joue un rôle important en biochimie lipidique . Il fait partie de la voie de la cyclooxygénase, qui est un processus clé dans le métabolisme de l'acide arachidonique et la production de prostaglandines .

Recherche sur les prostaglandines

“this compound” est le produit d'hydrolyse inactif et non enzymatique de PGI2 . Il sert de marqueur utile de la biosynthèse de PGI2 in vivo , ce qui le rend crucial dans la recherche sur les prostaglandines.

Études physiologiques

Ce composé est le métabolite physiologiquement actif et stable de la prostaglandine GI2 (PGI2) et peut être détecté en très petites quantités chez tous les mammifères . Dans le plasma humain, des concentrations inférieures à 50 pg/ml sont mesurées

Mécanisme D'action

Target of Action

6-Keto Prostaglandin F1alpha-D4 (6-keto PGF1α-d4) is a derivative of 6-keto Prostaglandin F1alpha (6-keto PGF1α), which is the inactive, non-enzymatic hydrolysis product of Prostaglandin I2 (PGI2) . PGI2 is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in regulating blood flow and preventing thrombosis .

Mode of Action

6-keto PGF1α-d4, like its parent compound 6-keto PGF1α, is believed to interact with prostaglandin receptors, particularly those involved in the PGI2 pathway . The interaction with these receptors triggers a series of intracellular events, leading to the physiological effects associated with PGI2, such as vasodilation and inhibition of platelet aggregation .

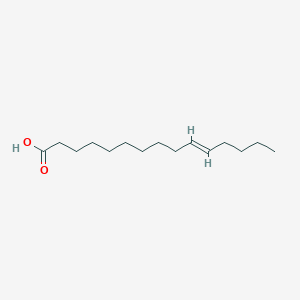

Biochemical Pathways

The primary pathway affected by 6-keto PGF1α-d4 is the PGI2 pathway, which is part of the larger cyclooxygenase (COX) pathway involved in the synthesis of prostaglandins . The COX pathway plays a key role in inflammation, pain, and other physiological responses .

Pharmacokinetics

It is known that the compound is intended for use as an internal standard for the quantification of 6-keto pgf1α by gc- or lc-ms . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would be crucial in determining its effectiveness as a therapeutic agent.

Result of Action

The molecular and cellular effects of 6-keto PGF1α-d4’s action are likely to mirror those of 6-keto PGF1α and PGI2. These effects include vasodilation, inhibition of platelet aggregation, and potentially anti-inflammatory effects . These effects are crucial in maintaining cardiovascular health and preventing conditions such as thrombosis .

Propriétés

IUPAC Name |

3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGOFTHODYBSGM-GKZGVFJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O)C([2H])([2H])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901144797 | |

| Record name | (9α,11α,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901144797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82414-64-0 | |

| Record name | (9α,11α,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82414-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9α,11α,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901144797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide](/img/structure/B163404.png)